An In-depth Technical Guide to 7-Methylnaphthalene-2-carbaldehyde (CAS 52988-18-8)

An In-depth Technical Guide to 7-Methylnaphthalene-2-carbaldehyde (CAS 52988-18-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

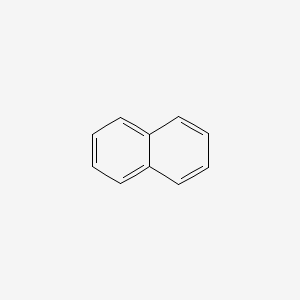

7-Methylnaphthalene-2-carbaldehyde is a substituted naphthalene derivative that holds significant potential as a versatile building block in organic synthesis. Its unique bifunctional nature, combining the reactivity of an aldehyde with the rigid, aromatic scaffold of a methylated naphthalene, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science. The naphthalene ring system is a prevalent motif in many pharmaceutical agents, and functionalized naphthaldehydes are key precursors for the synthesis of a wide array of biologically active compounds.[1][2]

Core Molecular Attributes and Chemical Identity

7-Methylnaphthalene-2-carbaldehyde is an aromatic aldehyde with a molecular formula of C₁₂H₁₀O.[3] The presence of both a reactive aldehyde group and a nucleophilic aromatic ring system allows for a diverse range of chemical transformations.

| Property | Value | Source |

| CAS Number | 52988-18-8 | [3] |

| Molecular Formula | C₁₂H₁₀O | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| IUPAC Name | 7-methylnaphthalene-2-carbaldehyde | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)C=O | [3] |

digraph "7-Methylnaphthalene-2-carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="2.5,1!"]; C10 [label="C", pos="1.5,1.5!"]; C11 [label="C", pos="0.5,1!"]; C12 [label="C", pos="0.5,0!"]; O1 [label="O", pos="3.5,1.5!"]; C13 [label="C", pos="-0.5,1.5!"]; // Methyl group

// Hydrogen nodes (implicit in final rendering, but useful for positioning) H1[label="H", pos="-0.5,-0.5!"]; H2[label="H", pos="0.5,-0.5!"]; H3[label="H", pos="1.5,-1!"]; H4[label="H", pos="3, -0.5!"]; H5[label="H", pos="3.5,0!"]; H6[label="H", pos="1.5,2!"]; H7 [label="H", pos="-0.5,2!"]; H8 [label="H", pos="-1,1!"]; H9 [label="H", pos="-0.5,1!"]; H10 [label="H", pos="3,1.5!"];

// Bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C6 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C1 [len=1.0]; C9 -- O1 [len=1.0, style=double]; C12 -- C13 [len=1.0];

// Positioning nodes node [shape=plaintext, fontsize=1]; p1 [pos="0,0!"]; p2 [pos="1,0!"]; p3 [pos="1.5,-0.866!"]; p4 [pos="1,-1.732!"]; p5 [pos="0,-1.732!"]; p6 [pos="-0.5,-0.866!"]; p7 [pos="2.5,-0.866!"]; p8 [pos="3,0!"]; p9 [pos="2.5,0.866!"]; p10 [pos="1.5,0.866!"]; p11 [pos="-1.5, -0.866!"]; p12 [pos="3.5, 1.366!"];

// Labels for atoms node [shape=plaintext, fontsize=12, fontcolor="#202124"]; lC1 [label="C", pos="0,0.1!"]; lC2 [label="C", pos="1,0.1!"]; lC3 [label="C", pos="1.5,-0.766!"]; lC4 [label="C", pos="1,-1.632!"]; lC5 [label="C", pos="0,-1.632!"]; lC6 [label="C", pos="-0.5,-0.766!"]; lC7 [label="C", pos="2.5,-0.766!"]; lC8 [label="C", pos="3,0.1!"]; lC9 [label="C", pos="2.5,0.966!"]; lC10 [label="C", pos="1.5,0.966!"]; lC11 [label="C", pos="-1.5,-0.766!"]; lC12 [label="C", pos="3.5,1.466!"]; lO1 [label="O", pos="4,0.1!"]; lC13 [label="CH₃", pos="-2.2, -0.766!"]; lCHO [label="CHO", pos="3, 1.4!"]; }

Caption: Molecular structure of 7-Methylnaphthalene-2-carbaldehyde.

Synthetic Approaches

While several synthetic routes to substituted naphthaldehydes exist, a practical and efficient approach to 7-Methylnaphthalene-2-carbaldehyde can be envisioned through the selective oxidation of one of the methyl groups of 2,7-dimethylnaphthalene. This precursor is commercially available and can be synthesized through various methods, including the isomerization of other dimethylnaphthalene isomers.[4]

Proposed Synthesis: Oxidation of 2,7-Dimethylnaphthalene

The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

A plausible and effective method involves the use of a ceric ammonium nitrate (CAN) catalyzed oxidation in the presence of a mild oxidant like sodium bromate. This method is known for its efficiency in the benzylic oxidation of methylarenes.

Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 2,7-dimethylnaphthalene (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) at room temperature, add ceric ammonium nitrate (CAN) (0.1 eq) and sodium bromate (NaBrO₃) (2.5 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Methylnaphthalene-2-carbaldehyde.

Causality in Experimental Choices:

-

Solvent System: The acetonitrile/water mixture is chosen to ensure the solubility of both the organic substrate and the inorganic oxidizing agents.

-

Catalyst: Ceric ammonium nitrate is a powerful single-electron oxidant that can initiate the radical oxidation of the benzylic methyl group. Its catalytic use is economically and environmentally advantageous.

-

Oxidant: Sodium bromate serves as the stoichiometric oxidant, regenerating the active Ce(IV) species from the Ce(III) formed during the reaction. It is a milder and more selective oxidant compared to stronger alternatives like potassium permanganate or chromic acid, which could lead to over-oxidation to the carboxylic acid.

-

Workup: The use of sodium sulfite is crucial to quench any unreacted oxidizing agents, preventing potential side reactions during extraction and purification.

Caption: Proposed synthetic workflow for 7-Methylnaphthalene-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~8.3 | s | 1H | Ar-H |

| ~7.9-7.7 | m | 3H | Ar-H |

| ~7.5-7.3 | m | 2H | Ar-H |

| ~2.5 | s | 3H | -CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O |

| ~140-130 | Aromatic C |

| ~130-120 | Aromatic CH |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted):

-

~3050-3000 cm⁻¹: Aromatic C-H stretching

-

~2820 and 2720 cm⁻¹: Aldehydic C-H stretching (Fermi doublet)

-

~1700 cm⁻¹: Strong C=O stretching of the aldehyde

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching

Mass Spectrometry (MS) (Predicted):

-

[M]⁺: m/z = 170.07 (Calculated for C₁₂H₁₀O)

-

[M-H]⁺: m/z = 169.06

-

[M-CHO]⁺: m/z = 141.07

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 7-Methylnaphthalene-2-carbaldehyde is dominated by the aldehyde functionality and the aromatic naphthalene core.

-

Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.[1]

-

Aromatic Ring Reactions: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and aldehyde groups.

Applications as a Synthetic Building Block:

The true value of 7-Methylnaphthalene-2-carbaldehyde lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity.[6][7] Naphthalene-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8]

-

Synthesis of Chalcones and Stilbenes: Naphthaldehydes are common starting materials for the Claisen-Schmidt condensation to produce chalcones, or the Wittig reaction to form stilbenes. These classes of compounds are known for their diverse biological activities, including potent anticancer properties.[1] The methyl group at the 7-position can be used to modulate the lipophilicity and steric properties of the resulting molecules, potentially leading to improved pharmacological profiles.

-

Scaffold for Kinase Inhibitors: The rigid naphthalene core can serve as a scaffold for the design of kinase inhibitors. Many small-molecule kinase inhibitors feature a central aromatic structure that can engage in π-stacking interactions within the enzyme's active site.[2]

-

Precursor to Bioactive Heterocycles: The aldehyde functionality can be a key handle for the construction of various heterocyclic rings, which are prevalent in many drug molecules.

Caption: Potential synthetic pathways from 7-Methylnaphthalene-2-carbaldehyde to bioactive molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methylnaphthalene-2-carbaldehyde is classified with the following hazards:[3]

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Shishtawy, R. M., Asiri, A. M., & El-Emam, A. A. (2022). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 27(19), 6299. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal Chemistry, 13(5), 485-493. [Link]

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1995). U.S. Patent No. 5,475,183. Washington, DC: U.S.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1712307, 7-Methylnaphthalene-2-carbaldehyde. Retrieved January 24, 2026 from [Link].

-

Elkamhawy, A., Park, J. E., Hassan, A. H. E., Pae, A. N., & Roh, E. J. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309785. [Link]

-

Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved January 24, 2026, from [Link]

-

Guo, B., Xue, J. Y., Li, H. X., Tan, D. W., & Lang, J. P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(5), 1347-1355. [Link]

- Lesimple, A., & et al. (2011). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. U.S.

-

Ghosh, K., & et al. (2021). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Coordination Chemistry Reviews, 429, 213632. [Link]

-

PubChemLite. (n.d.). 7-methylnaphthalene-2-carbaldehyde (C12H10O). Retrieved January 24, 2026, from [Link]

-

Lokhande, T. N., & et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(16), 5582-5589. [Link]

-

Jha, A., Paul, N. K., & Trikha, S. (2006). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Canadian Journal of Chemistry, 84(5), 735-742. [Link]

-

Alam, M. S., & et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(9), 6143-6156. [Link]

Sources

- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methylnaphthalene-2-carbaldehyde | C12H10O | CID 1712307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]

- 5. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]